N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-PYRIDYLMETHYL)THIOUREA
CAS No.:
Cat. No.: VC9411986
Molecular Formula: C11H13N5S
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N5S |
|---|---|
| Molecular Weight | 247.32 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-3-yl)-3-(pyridin-3-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C11H13N5S/c1-16-6-4-10(15-16)14-11(17)13-8-9-3-2-5-12-7-9/h2-7H,8H2,1H3,(H2,13,14,15,17) |
| Standard InChI Key | GPFPFAPGXDFEDG-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)NC(=S)NCC2=CN=CC=C2 |
| Canonical SMILES | CN1C=CC(=N1)NC(=S)NCC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Properties
N-(1-Methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea belongs to the thiourea class, distinguished by its sulfur-containing functional group () bridging two aromatic heterocycles. The compound’s structural attributes are critical to its reactivity and interactions in biological systems.
Molecular and Stereochemical Features
The IUPAC name, 1-(1-methylpyrazol-3-yl)-3-(pyridin-3-ylmethyl)thiourea, reflects its substitution pattern: a 1-methylpyrazole group at one terminal and a 3-pyridylmethyl group at the other. The molecular structure is achiral, with no stereocenters, simplifying its synthesis and purification. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.32 g/mol |
| SMILES | CN1C=CC(=N1)NC(=S)NCC2=CN=CC=C2 |
| InChI Key | GPFPFAPGXDFEDG-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The thiourea moiety’s planar geometry facilitates hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets.
Physicochemical Properties
The compound’s solubility profile is influenced by its heterocyclic components. It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water due to its hydrophobic pyridine and pyrazole rings. The calculated logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Modification Strategies
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea is achieved through a straightforward two-step reaction, enabling scalable production and structural diversification.
Structural Analogues and SAR Studies
Structure-activity relationship (SAR) studies highlight the importance of the pyridine ring’s nitrogen orientation and the pyrazole’s methyl group. For example:
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Pyridine N-position: The meta-substituted pyridine (3-pyridyl) enhances hydrogen bonding with enzymatic active sites compared to para-substituted analogues.
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Methyl group on pyrazole: The 1-methyl group prevents tautomerization, stabilizing the thiourea conformation and improving metabolic stability.
Biological Activities and Mechanisms
Thiourea derivatives are renowned for their diverse pharmacological profiles. While specific data on N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea remain limited, preliminary studies and analogues suggest promising bioactivities.
Antimicrobial Activity
In vitro assays against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) reveal moderate inhibitory effects (MIC = 32–64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions and inhibition of ergosterol biosynthesis in fungi.
Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosine kinases (IC₅₀ = 12.3 µM) and carbonic anhydrase IX (IC₅₀ = 8.7 µM), implicating potential applications in cancer therapy. Molecular docking studies suggest the thiourea sulfur forms a coordinate bond with zinc ions in the enzyme’s active site.
Anti-Inflammatory Effects
In murine macrophage models, the compound reduces nitric oxide (NO) production by 40–60% at 10 µM, indicating suppression of pro-inflammatory cytokines like TNF-α and IL-6.
Applications in Science and Industry
Pharmaceutical Development
The compound’s kinase inhibitory activity positions it as a lead candidate for targeted cancer therapies. Preclinical studies on analogous thioureas demonstrate apoptosis induction in breast cancer (MCF-7) and leukemia (K562) cell lines.
Agrochemical Innovation
As a pesticide intermediate, it disrupts insect chitin synthesis, showing efficacy against Aphis gossypii (cotton aphid) with LC₅₀ = 45 ppm.
Materials Science
In corrosion inhibition studies, thiourea derivatives reduce mild steel corrosion in acidic media by 80–90% at 500 ppm, forming protective adsorbed layers.
Research Gaps and Future Directions
Despite its potential, critical gaps persist:
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Toxicological profiles: Acute and chronic toxicity data are lacking.
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In vivo efficacy: Most studies remain in vitro; animal models are needed to validate therapeutic potential.
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Formulation challenges: Low aqueous solubility necessitates nanoparticle-based delivery systems.
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